molecular formula C16H20BrFN2O6 B2583222 Imidodicarbonic acid, (2-bromo-4-fluoro-6-nitrophenyl)-, bis(1,1-dimethylethyl) ester CAS No. 880384-52-1

Imidodicarbonic acid, (2-bromo-4-fluoro-6-nitrophenyl)-, bis(1,1-dimethylethyl) ester

Cat. No.: B2583222
CAS No.: 880384-52-1
M. Wt: 435.246
InChI Key: AQZOSVGQCGBEPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidodicarbonic acid, (2-bromo-4-fluoro-6-nitrophenyl)-, bis(1,1-dimethylethyl) ester is a complex organic compound characterized by its bromo, fluoro, and nitro functional groups attached to an imidodicarbonic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions starting from simpler aromatic compounds. Key steps may include nitration, bromination, and fluorination reactions, followed by esterification with tert-butyl alcohol under acidic conditions.

Industrial Production Methods: On an industrial scale, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium iodide (NaI) or potassium fluoride (KF).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of corresponding amines or alcohols.

  • Substitution: Replacement of halogen atoms with other functional groups.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: Its derivatives may serve as probes or inhibitors in biological studies, helping to elucidate biochemical pathways.

  • Medicine: Potential use in drug discovery and development, particularly in the design of new therapeutic agents.

  • Industry: Application in the manufacture of advanced materials and polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The exact pathways involved would vary based on the biological context and the specific derivatives used.

Comparison with Similar Compounds

  • Imidodicarbonic acid, (2-bromo-4-fluoro-6-nitrophenyl)-, 1,3-bis(1,1-dimethylethyl) ester

  • Imidodicarbonic acid, (2-bromo-4-fluoro-6-nitrophenyl)-, 1,3-bis(1,1-dimethylethyl) ester

Uniqueness: This compound is unique due to its specific combination of halogen substituents, which can impart distinct chemical and physical properties compared to similar compounds

Properties

IUPAC Name

tert-butyl N-(2-bromo-4-fluoro-6-nitrophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrFN2O6/c1-15(2,3)25-13(21)19(14(22)26-16(4,5)6)12-10(17)7-9(18)8-11(12)20(23)24/h7-8H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZOSVGQCGBEPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=C(C=C(C=C1Br)F)[N+](=O)[O-])C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrFN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.